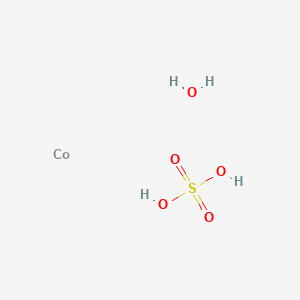
EA hydrochloride
描述
Ethyl acetate hydrochloride is a chemical compound with the formula C4H8O2·HCl. It is a colorless liquid with a characteristic sweet smell, commonly used in various industrial and laboratory applications. Ethyl acetate hydrochloride is known for its role as a solvent in the production of pharmaceuticals, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl acetate hydrochloride can be synthesized through the reaction of ethyl acetate with hydrogen chloride gas. The reaction typically occurs under controlled conditions to ensure the complete conversion of ethyl acetate to its hydrochloride form. The reaction can be represented as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{HCl} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of ethyl acetate hydrochloride involves the use of large-scale reactors where ethyl acetate and hydrogen chloride gas are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation to remove any impurities.
化学反应分析
Types of Reactions
Ethyl acetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethyl acetate and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While ethyl acetate hydrochloride itself is not typically involved in oxidation-reduction reactions, it can participate in such reactions when combined with other reagents.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions, ammonia, or amines.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired reaction.
Major Products Formed
Hydrolysis: Ethyl acetate and hydrochloric acid.
Substitution: Products depend on the nucleophile used, such as ethyl acetate derivatives.
科学研究应用
Ethyl acetate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of pharmaceuticals and as a reagent in drug synthesis.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of ethyl acetate hydrochloride involves its ability to act as a solvent and reactant in various chemical processes. It can dissolve a wide range of organic compounds, facilitating reactions and extractions. The hydrochloride component can participate in acid-base reactions, influencing the pH and reactivity of the solution.
相似化合物的比较
Ethyl acetate hydrochloride can be compared with other similar compounds such as:
Methyl acetate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Propyl acetate hydrochloride: Contains a propyl group, leading to different physical and chemical properties.
Butyl acetate hydrochloride: Has a butyl group, making it less volatile and more hydrophobic compared to ethyl acetate hydrochloride.
Ethyl acetate hydrochloride is unique due to its balance of volatility, solvency, and reactivity, making it suitable for a wide range of applications.
属性
IUPAC Name |
1-ethoxyethylideneazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMHMVLZFAJNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=[NH2+])C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1000-84-6 (Parent) | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-07-3 | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ethoxyethylideneammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)










